molecular formula C27H20N2O2S B11777197 4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile

4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile

Cat. No.: B11777197
M. Wt: 436.5 g/mol
InChI Key: LVBZHRPXDVMHNQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile is a useful research compound. Its molecular formula is C27H20N2O2S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile is a derivative of nicotinonitrile, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its anticancer potential, antioxidant properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H18N2O2S\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features a methoxyphenyl group, a thioether linkage, and a nitrile group, which contribute to its biological activities.

1. Anticancer Activity

Recent studies have shown that nicotinonitrile derivatives exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • HeLa (cervical cancer)

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (µg/mL)Reference
MCF-712.20 ± 1.0
HepG216.70 ± 1.3
HeLa7.67 ± 0.6

These results indicate that the compound exhibits strong cytotoxic activity, particularly against HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause growth arrest in the G2/M phase of the cell cycle.

Research indicates that the presence of the thiol and nitrile groups plays a crucial role in these mechanisms by facilitating interactions with DNA and other cellular targets .

3. Antioxidant Properties

Nicotinonitriles are also recognized for their antioxidant capabilities. The compound's ability to scavenge free radicals helps mitigate oxidative stress, which is linked to various degenerative diseases.

Table 2: Antioxidant Activity Comparison

CompoundAntioxidant Activity (mg AAE/g)Reference
Compound A38.81
Compound B18.66

The antioxidant activity of this compound suggests its potential role in preventing oxidative damage in cells.

Case Studies

Several studies have investigated the therapeutic potential of nicotinonitrile derivatives:

  • Study on MCF-7 and HepG2 Cells : A recent study demonstrated that derivatives similar to the compound had significant antiproliferative effects against MCF-7 and HepG2 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another investigation revealed that compounds with similar structures induced apoptosis through mitochondrial pathways, emphasizing their potential as effective anticancer agents .

Properties

Molecular Formula

C27H20N2O2S

Molecular Weight

436.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-phenacylsulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C27H20N2O2S/c1-31-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)29-27(24(23)17-28)32-18-26(30)21-10-6-3-7-11-21/h2-16H,18H2,1H3

InChI Key

LVBZHRPXDVMHNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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